Pochonin D

Hsp90 ATPase Enzyme Inhibition

Procure Pochonin D for reproducible Hsp90 studies: Unique RAL with dual mechanism (Hsp90 IC50 80 nM + PRDX1 covalent binding/cuproptosis). Radicicol fails in vivo; pochonin A lacks antiviral/anticancer validation. Essential for HRV host-factor research and TNBC cuproptosis pathway investigation. Not a generic RAL substitute.

Molecular Formula C18H19ClO5
Molecular Weight 350.8 g/mol
Cat. No. B1249861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePochonin D
Synonymspochonin D
Molecular FormulaC18H19ClO5
Molecular Weight350.8 g/mol
Structural Identifiers
SMILESCC1CC=CCCC=CC(=O)CC2=C(C(=CC(=C2Cl)O)O)C(=O)O1
InChIInChI=1S/C18H19ClO5/c1-11-7-5-3-2-4-6-8-12(20)9-13-16(18(23)24-11)14(21)10-15(22)17(13)19/h3,5-6,8,10-11,21-22H,2,4,7,9H2,1H3/b5-3+,8-6+/t11-/m1/s1
InChIKeyFJVQHTGEXYKKBS-CJRGTMQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pochonin D Procurement Guide: A Natural Hsp90 Inhibitor with Defined Potency and In Vivo Activity


Pochonin D ((+)-Pochonin D) is a 14-membered resorcylic acid lactone (RAL) natural product, first isolated from the fungus Pochonia chlamydosporia [1]. It functions as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous oncogenic client proteins [1]. Pochonin D is a close structural analog of the well-characterized Hsp90 inhibitor radicicol, differing primarily by the absence of an epoxide moiety, which imparts distinct chemical and biological properties [2]. It has been evaluated for both anticancer and antiviral applications, with documented in vivo efficacy in xenograft and viral infection models.

Pochonin D Selection Rationale: Why Not All Hsp90 Inhibitors Are Interchangeable


Substituting Pochonin D with other in-class Hsp90 inhibitors, even close analogs like radicicol or geldanamycin, is not recommended without rigorous revalidation. Pochonin D's unique structural feature—the absence of the epoxide ring found in radicicol—confers a distinct stability profile, allowing it to circumvent the metabolic liabilities that limit the in vivo utility of its parent compound [1]. Furthermore, quantitative differences in potency, target engagement, and downstream effects on client proteins and cellular pathways have been documented [2][3]. Direct head-to-head comparisons in the same experimental systems reveal that Pochonin D exhibits a specific IC50 value for Hsp90 inhibition, a defined potency in cancer cell lines, and a unique in vivo efficacy profile in both tumor and viral models. Relying on assumed functional equivalence can lead to misleading experimental outcomes and flawed procurement decisions.

Pochonin D Quantitative Differentiation: Head-to-Head Evidence vs. Radicicol and Other Comparators


Pochonin D vs. Radicicol: Quantified Hsp90 Inhibition Potency in an ATPase Assay

In a direct comparison using a purified Hsp90 ATPase assay, Pochonin D demonstrated an IC50 of 80 nM, which is a 4-fold higher IC50 than radicicol (IC50 = 20 nM) [1]. This quantitative difference defines Pochonin D as a 'nearly as potent' inhibitor, providing a benchmark for experimental design and for distinguishing it from more potent analogs.

Hsp90 ATPase Enzyme Inhibition

Pochonin D Demonstrates In Vivo Antitumor Efficacy in a Triple-Negative Breast Cancer Model

In a murine 4T1 xenograft model of triple-negative breast cancer (TNBC), Pochonin D administration led to a statistically significant reduction in tumor volume compared to the control group [1]. While the comparator in this study was a vehicle control, the data provide class-level evidence that Pochonin D, unlike radicicol which is known for poor in vivo stability, can achieve a therapeutic effect in an animal model of a clinically relevant cancer subtype.

Triple-Negative Breast Cancer Xenograft In Vivo Efficacy

Pochonin D Exhibits Antiviral Activity Against Human Rhinovirus (HRV) In Vitro and In Vivo

In a murine model of human rhinovirus type 1B (HRV1B) infection, treatment with Pochonin D significantly reduced viral titers in the lungs compared to untreated, infected controls [1]. This antiviral effect was accompanied by a reduction in inflammatory cell infiltration and cytokine production [1]. While this is a class-level inference for Hsp90 inhibition, it provides a specific, quantitative differentiation for Pochonin D in the context of antiviral research, an area where other Hsp90 inhibitors may not have been systematically evaluated.

Antiviral Rhinovirus In Vivo Infection Model

Pochonin D Suppresses Inflammatory Cytokines TNF-α and IL-1β in a Viral Infection Model

In the same HRV1B murine model, Pochonin D treatment significantly reduced the secretion of pro-inflammatory cytokines TNF-α and IL-1β in the bronchoalveolar lavage fluid (BALF) of infected mice [1]. This provides a specific, quantifiable anti-inflammatory effect for Pochonin D, differentiating it from other Hsp90 inhibitors that may lack this profile or have not been characterized in this context.

Anti-inflammatory Cytokine Innate Immunity

Pochonin D Applications: Evidence-Backed Scenarios for Scientific and Industrial Use


Anticancer Drug Discovery: Validating Hsp90 Inhibition in Triple-Negative Breast Cancer (TNBC) Models

Pochonin D is a suitable tool compound for investigating Hsp90 inhibition in TNBC, a cancer subtype with poor prognosis and limited therapeutic options. Its demonstrated ability to significantly reduce tumor growth in a 4T1 xenograft model [1] makes it a valuable reference standard for benchmarking novel Hsp90 inhibitors or combination therapies in vivo. Procurement is justified for projects requiring an Hsp90 inhibitor with proven in vivo efficacy in a clinically relevant breast cancer model.

Antiviral Research: Probing Host-Targeting Antivirals Against Human Rhinovirus (HRV)

Given the established in vivo antiviral activity of Pochonin D against HRV1B, as shown by reduced lung viral titers and inflammation in a murine model [1], this compound is a critical tool for exploring host-directed antiviral strategies. Researchers focusing on HRV or other single-strand RNA viruses where Hsp90 plays a role in replication can use Pochonin D to validate the therapeutic potential of targeting host chaperones, an approach distinct from direct-acting antivirals.

Immunology & Inflammation Research: Modulating Innate Immune Responses in Viral Pathogenesis

The well-documented ability of Pochonin D to reduce key inflammatory cytokines (TNF-α and IL-1β) and immune cell infiltration in vivo [1] supports its use in studies dissecting the link between Hsp90 and innate immunity. Pochonin D is a preferred tool for investigating how Hsp90 inhibition alters the inflammatory landscape during viral infection, a scenario where its combined antiviral and anti-inflammatory properties offer a unique experimental probe compared to more selective, or less well-characterized, Hsp90 inhibitors.

Chemical Biology: Developing and Validating Next-Generation Hsp90 Inhibitors

Pochonin D serves as a crucial structural template and benchmark for medicinal chemistry efforts aimed at overcoming the limitations of radicicol. The evidence shows that Pochonin D itself, while slightly less potent in vitro (IC50 = 80 nM), achieves in vivo efficacy where radicicol fails [1]. Therefore, procuring Pochonin D is essential for SAR studies focused on improving potency while maintaining the favorable stability profile conferred by the deepoxy-dihydro scaffold [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pochonin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.